![molecular formula C10H8N2O B1650588 4-Hydroxy-1H-indole-3-acetonitrile CAS No. 118573-52-7](/img/structure/B1650588.png)
4-Hydroxy-1H-indole-3-acetonitrile
Overview
Description
4-Hydroxy-1H-indole-3-acetonitrile is an indole derivative with a molecular formula of C10H9N2O . It is an important intermediate in the synthesis of various indole-containing compounds such as indoleacetic acid (IAA), which is a plant hormone that regulates the growth and development of plants. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cells .
Synthesis Analysis
The synthesis of indole derivatives, including 4-Hydroxy-1H-indole-3-acetonitrile, has been a subject of research due to their significant role in natural products and drugs . The total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, a related compound, was commenced from the Sonogashira reaction .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-1H-indole-3-acetonitrile is C10H8N2O . Its average mass is 172.183 Da and its monoisotopic mass is 172.063660 Da .Chemical Reactions Analysis
Indole derivatives, including 4-Hydroxy-1H-indole-3-acetonitrile, are important types of molecules and natural products that play a main role in cell biology . They have been used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
The average mass of 4-Hydroxy-1H-indole-3-acetonitrile is 172.183 Da and its monoisotopic mass is 172.063660 Da .Scientific Research Applications
Drug Synthesis and Pharmaceuticals
4-Hydroxy-1H-indole-3-acetonitrile is a versatile material used in the synthesis of various pharmaceutical compounds. Its properties make it suitable for creating anticancer agents, as it has been found to inhibit the growth of certain cancer cells .
Organic Chemistry Studies
Tryptophan Dioxygenase Inhibitors
It serves as a precursor for tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
Histone Deacetylase Inhibitors
4-Hydroxy-1H-indole-3-acetonitrile is studied for its potential as a histone deacetylase inhibitor, which plays a role in gene expression and cancer treatment .
Kinase Inhibitors
The compound shows promise as a potential kinase inhibitor, which is significant in the treatment of various diseases, including cancer .
Kv7/KCNQ Potassium Channel Activators
It is also being explored for its potential to act as Kv7/KCNQ potassium channel activators, which have implications in treating neurological disorders .
Kinesin-Specific MKLP-2 Inhibitor
Research indicates its use as a kinesin-specific MKLP-2 inhibitor, which could be beneficial in cancer therapy .
8. Positron Emission Tomography (PET) Cancer Imaging Agents Lastly, 4-Hydroxy-1H-indole-3-acetonitrile may be used in developing PET cancer imaging agents, aiding in the diagnosis and management of cancer .
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that indole derivatives can interact with their targets, leading to various biological activities . The compound’s highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule . This suggests that the compound may interact with its targets through charge transfer mechanisms .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .
Future Directions
4-Hydroxy-1H-indole-3-acetonitrile is a versatile material extensively used in scientific research. Its unique properties make it suitable for applications in drug synthesis, pharmaceuticals, and organic chemistry studies, contributing to advancements in various scientific fields. The investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids are areas of ongoing research .
properties
IUPAC Name |
2-(4-hydroxy-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBSUCOEZMIDSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460445 | |
Record name | 1H-Indole-3-acetonitrile, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-1H-indol-3-yl)acetonitrile | |
CAS RN |
118573-52-7 | |
Record name | 4-Hydroxy-1H-indole-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118573-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-acetonitrile, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-hydroxy-1H-indol-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxy-1H-indole-3-acetonitrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038462 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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